molecular formula C20H25N3O2 B2481731 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2310206-20-1

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one

Katalognummer B2481731
CAS-Nummer: 2310206-20-1
Molekulargewicht: 339.439
InChI-Schlüssel: AFXXKKXFAXABCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound appears to be a structurally complex molecule that could be of interest in fields like medicinal chemistry, given its structural motifs which include a pyrazole ring, an azabicyclo[3.2.1]octane unit, and a methoxyphenyl group. These features suggest potential bioactivity, warranting an investigation into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds with azabicyclo[3.2.1]octane and pyrazole units, the synthesis might involve key steps such as cycloaddition reactions, functional group transformations, and ring-closing methodologies. Kumarasinghe et al. (2009) described the synthesis of related pyrazole derivatives, highlighting regiospecific synthesis challenges and the crucial role of X-ray crystallography for structural confirmation (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular structure analysis of complex organic molecules is typically conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for the determination of the molecule's framework, stereochemistry, and conformation. Wu et al. (2015) performed such an analysis on a related compound, using 1H and 13C NMR along with HRMS, complemented by X-ray crystallography to elucidate the molecular structure (Wu, Guo, Zhang, & Xia, 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound would likely be influenced by the presence of the pyrazole ring and the methoxyphenyl group, affecting its reactivity with nucleophiles and electrophiles. The azabicyclo[3.2.1]octane core could undergo ring-opening reactions under certain conditions. Rumbo et al. (1996) detailed the use of 3-hydroxy-4-pyrones as precursors to generate highly substituted azabicyclo[3.2.1]octanes, indicating potential synthetic routes and reactions for similar structures (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Wissenschaftliche Forschungsanwendungen

NK1 Receptor Antagonism

This compound has been investigated for its potential as a potent antagonist of the substance P (NK1) receptor. Research by Snider et al. (1991) demonstrates that the related compound CP-96,345 can inhibit 3H-labeled substance P binding and act as a competitive antagonist in NK1 monoreceptor preparations, suggesting potential applications in studying substance P's role in diseases (Snider et al., 1991).

Stereoselective Synthesis

Chen et al. (2010) explored the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, involving a similar compound structure. This research contributes to the understanding of stereochemical aspects of such compounds, which is crucial in the development of pharmaceuticals (Chen et al., 2010).

Antibacterial Applications

Research on compounds with similar structural features has shown promising antibacterial activity. For example, Rai et al. (2009) synthesized novel oxadiazoles with antibacterial properties, highlighting the potential of these compounds in addressing bacterial infections (Rai et al., 2009).

Synthesis of Tropanes

The compound's structural features are relevant to the synthesis of tropanes. Reddy and Davies (2007) demonstrated the rhodium-catalyzed [4 + 3] cycloaddition for the enantioselective synthesis of functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes), indicating the compound's relevance in synthesizing complex bicyclic structures (Reddy & Davies, 2007).

Cancer and Antimicrobial Research

The structural backbone of this compound is also explored in cancer and antimicrobial research. Ananda et al. (2017) synthesized pyrazole derivatives with potential antiproliferative effects against cancer cells, demonstrating the relevance of such structures in developing new cancer treatments (Ananda et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km . Its potency against JAK2 or JAK3 is greater than 1 µM .

Biochemical Pathways

The compound affects the IL-6 signaling pathway mediated by JAK1 . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-8-3-15(4-9-19)5-10-20(24)23-16-6-7-17(23)14-18(13-16)22-12-2-11-21-22/h2-4,8-9,11-12,16-18H,5-7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXXKKXFAXABCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.